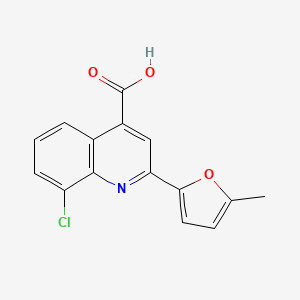
6-Chloro-2,4-dimethylnicotinic acid
概要
説明
6-Chloro-2,4-dimethylnicotinic acid is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of nicotinic acid, featuring a chlorine atom at the 6th position and methyl groups at the 2nd and 4th positions on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-2,4-dimethylnicotinic acid involves the reaction of 6-chloro-2,4-dimethylpyridine-3-carboxylate with sodium hydroxide in ethanol at 90°C for one hour. The mixture is then cooled, and the ethanol is removed. The aqueous residue is acidified with hydrochloric acid to yield the desired product .
Another method involves heating a suspension of this compound in phosphorus(V) oxychloride at 80°C for six hours. The excess phosphorus(V) oxychloride is removed by evaporation, and the residue is quenched with ethanol at 0°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
6-Chloro-2,4-dimethylnicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the chlorine atom with various functional groups.
科学的研究の応用
6-Chloro-2,4-dimethylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 6-Chloro-2,4-dimethylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .
類似化合物との比較
6-Chloro-2,4-dimethylnicotinic acid can be compared with other similar compounds, such as:
- 2,6-Dichloro-4-methylnicotinic acid
- 6-Chloro-2,4-dimethoxypyrimidine
- 2-Chloro-5-methylnicotinonitrile
These compounds share structural similarities but differ in their functional groups and positions of substitution. The unique combination of chlorine and methyl groups in this compound contributes to its distinct chemical and biological properties .
特性
IUPAC Name |
6-chloro-2,4-dimethylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-3-6(9)10-5(2)7(4)8(11)12/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEYJNUECZLISX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392552 | |
| Record name | 6-Chloro-2,4-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630082-81-4 | |
| Record name | 6-Chloro-2,4-dimethylnicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40392552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-cyano-3-[(5-methyl-1H-pyrazol-3-yl)amino]prop-2-enoate](/img/structure/B1364318.png)

![1-[(4-Ethenylphenyl)methyl]piperazine](/img/structure/B1364324.png)

![1-[(2-hydroxyphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364340.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1-(dimethylamino)-1-penten-3-one](/img/structure/B1364351.png)


![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1364358.png)

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)
![2-[[2-[(2-Carboxycyclohexanecarbonyl)amino]cyclohexyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364370.png)
![Methyl 2-benzamido-3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B1364374.png)
